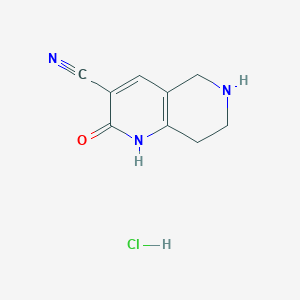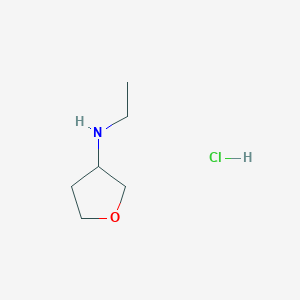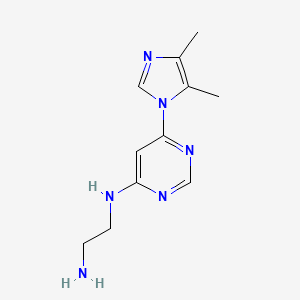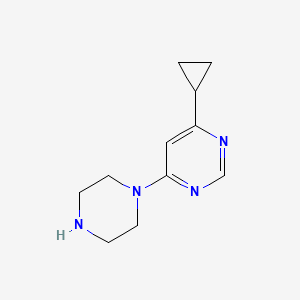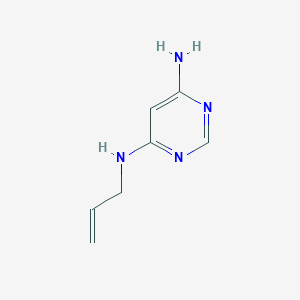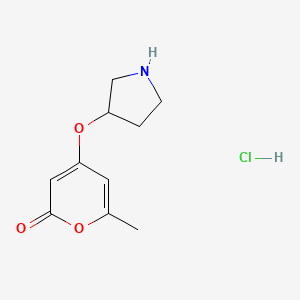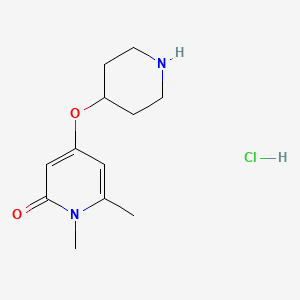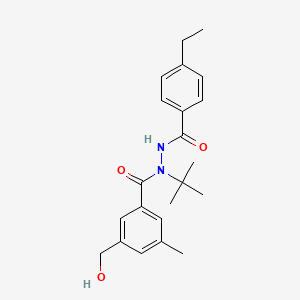
2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile
Overview
Description
“2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile” is an organic compound that belongs to the class of oxooxazolidines. It has a CAS number of 1507014-82-5 .
Molecular Structure Analysis
The molecular formula of “2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile” is C11H10N2O2 . This means it consists of 11 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. The molecular weight of the compound is 202.21 g/mol .Scientific Research Applications
Herbicidal Activity
A study explores the synthesis and herbicidal activity of compounds including 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile. These compounds, derived from flumioxazin and its analogues, show significant herbicidal activity, comparable to other protox-inhibiting herbicides. One compound in particular demonstrated high efficacy and safety to crops like cotton and maize (Huang et al., 2005).
Pyrolytic Fragmentation
Research on the flash-vacuum pyrolysis of oxazinone (a related compound) shows that it fragments into diphenylacetylene, benzonitrile, and carbon dioxide. This study provides insights into the thermal decomposition processes of oxazinone derivatives (Manley et al., 1978).
Antimicrobial Properties
A study focused on the synthesis of novel 3-(2-oxo-2H-benzo[b][1,4]oxazin-3-yl)propanoates, which were tested for biological activity against bacteria and yeast. The compounds showed activity against Candida albicans, with one compound displaying moderate activity against various bacterial strains (Hachama et al., 2013).
Antimicrobial Synthesis
Another research delved into synthesizing various pyrazoline derivatives bearing 1,4-benzoxazinone, including compounds related to 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile. These compounds were evaluated for antimicrobial properties, further highlighting the potential medical applications of this chemical class (Raviteja et al., 2017).
Synthesis for Potential Agents
The synthesis and characterization of oxazine bearing pyridine scaffold as potential antimicrobial agents is another study that indicates the relevance of 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile in the development of antimicrobial substances (Desai et al., 2017).
Environmental Assessment
A comparative environmental assessment for the synthesis of 1,3-Oxazin-2-one, a compound related to 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile, was performed. This study is significant for understanding the environmental impact of synthesizing such compounds (Toniolo et al., 2014).
properties
IUPAC Name |
2-(2-oxo-1,3-oxazinan-3-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-8-9-4-1-2-5-10(9)13-6-3-7-15-11(13)14/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKQTBCZRKIUON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)OC1)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



